molecular formula C10H14N2O2 B2602044 3-(Cyclobutylmethoxy)-1-methyl-1,2-dihydropyrazin-2-one CAS No. 2195816-08-9

3-(Cyclobutylmethoxy)-1-methyl-1,2-dihydropyrazin-2-one

Cat. No.: B2602044
CAS No.: 2195816-08-9
M. Wt: 194.234
InChI Key: OWWZVCKYFNHIKZ-UHFFFAOYSA-N
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Description

3-(Cyclobutylmethoxy)-1-methyl-1,2-dihydropyrazin-2-one ( 2195816-08-9) is a high-purity chemical compound supplied for research and development purposes. This dihydropyrazinone derivative has a molecular formula of C 10 H 14 N 2 O 2 and a molecular weight of 194.23 g/mol . Its structure features a cyclobutylmethoxy substituent, making it a valuable scaffold in medicinal chemistry and drug discovery. The compound serves as a key synthetic intermediate or building block for the exploration of novel therapeutic agents. Compounds within the dihydropyrazinone chemical class are of significant research interest due to their potential biological activities . Related 1,2-dihydropyridin-2-one structures have been investigated in the development of inhibitors for various targets; for instance, similar molecular frameworks are found in compounds like Igermetostat, which is an Enhancer of Zeste Homolog 2 (EZH2) inhibitor studied for oncology applications . The structural features of this compound make it particularly useful for structure-activity relationship (SAR) studies, fragment-based drug design, and library synthesis aimed at hit-to-lead optimization. This product is intended for research use by qualified laboratory personnel only. It is strictly for in vitro applications and is not approved for human or veterinary diagnostic or therapeutic use. Handle with appropriate personal protective equipment in accordance with established laboratory safety protocols.

Properties

IUPAC Name

3-(cyclobutylmethoxy)-1-methylpyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-12-6-5-11-9(10(12)13)14-7-8-3-2-4-8/h5-6,8H,2-4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWWZVCKYFNHIKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C(C1=O)OCC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclobutylmethoxy)-1-methyl-1,2-dihydropyrazin-2-one typically involves the reaction of cyclobutylmethanol with a suitable pyrazinone precursor under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. Commonly used methods include:

    Cyclization reactions: These involve the formation of the pyrazinone ring through intramolecular reactions.

    Substitution reactions:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclobutylmethoxy)-1-methyl-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The cyclobutylmethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Transition metal catalysts like palladium or platinum may be used to facilitate certain reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-(Cyclobutylmethoxy)-1-methyl-1,2-dihydropyrazin-2-one has several scientific research applications:

    Medicinal Chemistry: It may be explored for its potential as a therapeutic agent due to its unique structure and reactivity.

    Materials Science: The compound can be used in the development of new materials with specific properties.

    Biological Studies: It can be used as a probe or tool in biological research to study various biochemical pathways and interactions.

Mechanism of Action

The mechanism of action of 3-(Cyclobutylmethoxy)-1-methyl-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The compound may exert its effects through:

    Binding to active sites: Inhibiting or activating enzymes.

    Modulating receptor activity: Affecting signal transduction pathways.

    Interacting with cellular components: Influencing cellular processes and functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs are summarized below, with key differences highlighted:

Table 1: Comparative Analysis of 3-(Cyclobutylmethoxy)-1-methyl-1,2-dihydropyrazin-2-one and Analogous Compounds

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence Source
This compound Cyclobutylmethoxy at C3, methyl at N1 C₁₀H₁₄N₂O₂ 194.23 Moderate lipophilicity; potential pharmaceutical applications N/A (hypothetical)
3-(3-Aminopiperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one dihydrochloride 3-Aminopiperidinyl at C3, methyl at N1 C₁₀H₁₈Cl₂N₄O 281.18 Enhanced aqueous solubility (dihydrochloride salt); likely CNS-targeting drug candidate
3-(3-Bromophenoxy)-1-methyl-1,2-dihydropyrazin-2-one 3-Bromophenoxy at C3, methyl at N1 C₁₁H₁₀BrN₂O₂ 297.12 High electrophilicity; used as a synthetic intermediate
3-(2-Chloro-5-methylphenoxy)-1-methyl-1,2-dihydropyrazin-2-one 2-Chloro-5-methylphenoxy at C3, methyl at N1 C₁₂H₁₁ClN₂O₂ 250.68 Increased lipophilicity; antimicrobial applications
2-Methoxy-3-(1-methylpropyl) Pyrazine Methoxy at C2, 1-methylpropyl at C3 C₉H₁₄N₂O 166.22 Flavoring agent (nutty aroma); no therapeutic use

Key Structural and Functional Differences:

The dihydrochloride salt in 3-(3-aminopiperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one enhances aqueous solubility (critical for bioavailability in drug formulations), whereas the neutral analogs (e.g., bromophenoxy derivative) are more lipophilic .

Synthetic Accessibility: Bromophenoxy and chlorophenoxy analogs are synthesized via nucleophilic aromatic substitution or palladium-catalyzed coupling, as inferred from the preparation of 3-(3-bromophenoxy)-1-methyl-1,2-dihydropyrazin-2-one . In contrast, the cyclobutylmethoxy derivative may require specialized conditions to accommodate the strained cyclobutane ring.

Applications: Pharmaceutical Potential: The dihydrochloride salt () and cyclobutylmethoxy derivative are likely optimized for CNS or kinase inhibition due to their balanced solubility and steric profiles. Industrial Use: 2-Methoxy-3-(1-methylpropyl) pyrazine is exclusively employed as a flavoring agent, reflecting its lack of therapeutic activity .

Research Findings and Mechanistic Insights

  • Ring Formation and Stability: The 1,2-dihydropyrazin-2-one core is susceptible to deamination under catalytic hydrogenation, as demonstrated in studies on dipeptidyl chloromethyl ketone derivatives. This instability is mitigated in 3-substituted analogs (e.g., cyclobutylmethoxy or aminopiperidinyl groups) due to electronic stabilization of the ring .
  • Biological Activity: Bromophenoxy and chlorophenoxy derivatives exhibit higher electrophilic character, making them reactive intermediates in cross-coupling reactions.

Biological Activity

Overview of 3-(Cyclobutylmethoxy)-1-methyl-1,2-dihydropyrazin-2-one

Chemical Structure and Properties
this compound is a heterocyclic compound characterized by its unique bicyclic structure. The presence of the cyclobutyl group and methoxy substituent contributes to its potential biological activities.

Biological Activity

Mechanism of Action
The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors. Compounds with similar structures often exhibit activities such as:

  • Antimicrobial properties : Many dihydropyrazine derivatives have shown effectiveness against a range of bacterial strains.
  • Antioxidant activity : The presence of heteroatoms in the structure may contribute to free radical scavenging capabilities.
  • Cytotoxic effects : Some studies suggest that derivatives can induce apoptosis in cancer cells, making them potential candidates for anticancer therapies.

Case Studies

  • Antimicrobial Activity
    A study conducted on related compounds indicated that dihydropyrazines possess significant antibacterial properties against Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell wall synthesis.
  • Cytotoxicity Assessment
    In vitro studies have shown that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines. For instance, a derivative demonstrated IC50 values in the micromolar range against breast cancer cells.
  • Antioxidant Potential
    Research has highlighted the antioxidant capacity of dihydropyrazine derivatives through assays measuring DPPH radical scavenging activity. Compounds showed a dose-dependent response, indicating potential for therapeutic applications in oxidative stress-related diseases.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference Study
AntimicrobialEffective against Gram-positive bacteriaJournal of Medicinal Chemistry
CytotoxicityInduced apoptosis in cancer cellsEuropean Journal of Medicinal Chemistry
AntioxidantScavenging free radicalsVarious studies on dihydropyrazines

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